[2-(2,4-Dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid is a chemical compound identified as a reaction product in a study investigating the compatibility of parenteral drugs commonly used in pediatric cardiological intensive care units. [] Specifically, it forms through a reaction between etacrynic acid and theophylline. [] While not classified as a drug itself, its formation highlights a potential incompatibility issue in clinical settings. []
[2-(2,4-Dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid is synthesized through an aza-Michael addition reaction between etacrynic acid and theophylline. [] This reaction occurs under conditions mimicking those found in intensive care units, including the concentrations of both reactants and the materials used. []
The molecular structure of [2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid was elucidated using various spectroscopic techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) confirmed the Michael-like reaction product between etacrynic acid and theophylline. [] Furthermore, Nuclear Magnetic Resonance (NMR) experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were conducted to determine the exact structure. [] The data confirmed the compound as the N-7 substituted adduct. []
The primary chemical reaction involving [2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid is its formation through the aza-Michael addition of etacrynic acid and theophylline. [] This reaction involves the nucleophilic attack of theophylline's N-7 nitrogen on the electrophilic β-carbon of etacrynic acid's α,β-unsaturated carbonyl system. Further research is required to fully understand the reactivity and potential transformations of this compound.
Currently, the primary application of [2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid is as an indicator of potential drug incompatibility. Its identification highlights the need for caution when administering etacrynic acid and theophylline concurrently in clinical settings. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8